Trachelosiaside

Description

Properties

Molecular Formula |

C26H32O11 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C26H32O11/c1-34-18-8-12(3-4-17(18)28)5-14-11-36-26(33)15(14)6-13-7-16(21(29)19(9-13)35-2)25-24(32)23(31)22(30)20(10-27)37-25/h3-4,7-9,14-15,20,22-25,27-32H,5-6,10-11H2,1-2H3/t14-,15+,20+,22+,23-,24+,25-/m0/s1 |

InChI Key |

CZGFAWSPACXBMG-OKUUYLHOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@H]3[C@H](COC3=O)CC4=CC(=C(C=C4)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Trachelosiaside?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelosiaside is a lignan glycoside that has been isolated from plants of the Trachelospermum genus. This technical guide provides a comprehensive overview of the chemical structure, properties, and reported biological activities of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a lignan C-glucoside. Its chemical structure is characterized by a matairesinol aglycone with a β-D-glucopyranosyl group attached to the C-5' position of the aromatic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 106647-12-5 | [1] |

| Molecular Formula | C₂₆H₃₂O₁₁ | [2] |

| Molecular Weight | 520.53 g/mol | [2] |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-{[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl}oxolan-2-one | PubChem |

| SMILES | COC1=C(O)C(=CC(=C1)C[C@H]2--INVALID-LINK--CC3=CC(=C(C=C3)OC)OC)[C@H]4O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O | [2] |

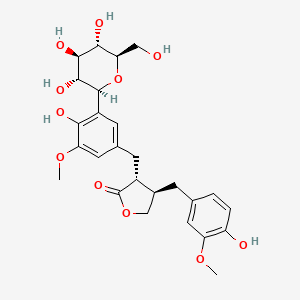

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Aglycone Moiety | ||

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 7' | - | - |

| 8' | - | - |

| 9' | - | - |

| OMe | - | - |

| OMe | - | - |

| Glucose Moiety | ||

| 1'' | - | - |

| 2'' | - | - |

| 3'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| 6'' | - | - |

| Note: Specific chemical shift values from the primary literature are pending full-text access to the cited reference. |

Experimental Protocols

Isolation and Purification of this compound

A detailed experimental protocol for the isolation of this compound has been reported from Trachelospermum lucidum.[3] The general workflow is as follows:

Diagram 2: Isolation Workflow for this compound

Caption: General workflow for the isolation and purification of this compound.

Biological Activity

Lignans isolated from Trachelospermum species have been reported to possess a range of biological activities, including anti-inflammatory and antitumor effects.[4][5] However, specific studies detailing the signaling pathways modulated by this compound are limited. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this compound.

Conclusion

This compound is a structurally interesting lignan C-glucoside with potential for further investigation. This guide provides foundational information on its chemical nature and isolation. Future studies should focus on obtaining detailed spectroscopic data, exploring its biological activities, and elucidating the underlying signaling pathways to fully understand its pharmacological potential.

References

- 1. Lignans from Trachelospermum asiaticum (Tracheolospermum. II) [jstage.jst.go.jp]

- 2. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new lignan glycosides from Trachelospermum lucidum (D. Don) Schum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - ProQuest [proquest.com]

- 5. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]

Tracheloside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside, a lignan glycoside, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, plant distribution, detailed experimental protocols for isolation and quantification, and the known biological activities and associated signaling pathways of tracheloside. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

Tracheloside has been identified and isolated from several plant species, primarily within the Apocynaceae and Asteraceae families. The distribution of these plants spans various regions, particularly in Asia.

| Plant Species | Family | Plant Part(s) | Geographical Distribution | Reference(s) |

| Trachelospermum jasminoides (Star Jasmine) | Apocynaceae | Stems and leaves | Eastern and southeastern Asia | [1] |

| Trachelospermum asiaticum | Apocynaceae | Stems and leaves | Asia | [1] |

| Carthamus tinctorius (Safflower) | Asteraceae | Seeds | Widely cultivated in arid and semi-arid regions | [2] |

Quantitative Data:

Quantitative analysis has been performed on the seeds of Carthamus tinctorius, revealing a significant concentration of tracheloside.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference(s) |

| Carthamus tinctorius | Seeds | Tracheloside | 91.45 | HPLC | [3] |

Experimental Protocols

Isolation of Tracheloside from Carthamus tinctorius Seeds

This protocol describes a common method for the isolation of tracheloside from safflower seeds, employing solvent extraction and column chromatography.

Materials:

-

Dried seeds of Carthamus tinctorius

-

Methanol (MeOH)

-

Hexane

-

Diaion HP-20 resin

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Appropriate solvents for TLC and column chromatography (e.g., chloroform-methanol mixtures)

Procedure:

-

Extraction:

-

Grind the dried safflower seeds into a fine powder.

-

Macerate the powdered seeds in methanol at room temperature overnight.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water.

-

Partition the suspension with hexane to remove nonpolar compounds, such as oils and fats.

-

Separate the methanolic layer and concentrate it.

-

-

Diaion HP-20 Column Chromatography:

-

Dissolve the concentrated methanolic extract in water and load it onto a Diaion HP-20 column.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by TLC to identify fractions containing tracheloside.

-

-

Silica Gel Column Chromatography:

-

Pool the tracheloside-rich fractions from the Diaion column and concentrate.

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with an appropriate nonpolar solvent (e.g., chloroform).

-

Elute the column with a gradient of increasing polarity, typically using a mixture of chloroform and methanol.

-

Collect fractions and monitor by TLC.

-

-

Purification:

-

Combine the pure fractions containing tracheloside, as determined by TLC.

-

Concentrate the combined fractions to yield purified tracheloside. The purity can be assessed by HPLC.

-

Quantification of Tracheloside by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of tracheloside in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer such as 0.1% formic acid in water). A typical gradient might start with a low percentage of acetonitrile and increase linearly over the run time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of pure tracheloside standard.

-

Dissolve it in methanol to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the powdered plant material.

-

Extract the sample with methanol using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC.

-

-

Analysis:

-

Inject the prepared standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to tracheloside based on the retention time of the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the tracheloside standard against its concentration.

-

Determine the concentration of tracheloside in the sample extract by interpolating its peak area on the calibration curve.

-

Calculate the content of tracheloside in the original plant material (e.g., in mg/g).

-

Biological Activities and Signaling Pathways

Tracheloside has demonstrated notable biological activities, particularly in the areas of cancer and dermatology.

Anti-Tumor Activity in Colorectal Cancer

Tracheloside has been shown to inhibit the proliferation and metastasis of colorectal cancer cells.[3] The proposed mechanism involves the induction of cell cycle arrest and apoptosis.[3]

Signaling Pathway in Colorectal Cancer:

Caption: Tracheloside's anti-tumor effects in colorectal cancer.

Promotion of Keratinocyte Proliferation

Tracheloside has been found to promote the proliferation of keratinocytes, suggesting its potential application in wound healing.[4] This effect is mediated through the activation of the ERK1/2 signaling pathway.[4]

Signaling Pathway in Keratinocytes:

Caption: Tracheloside promotes keratinocyte proliferation via ERK1/2.

Conclusion

Tracheloside is a promising natural compound with well-documented anti-tumor and wound-healing properties. This guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and its mechanisms of action at the cellular level. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its extraction and clinical application. The detailed methodologies and pathway diagrams presented here are intended to facilitate and inspire future investigations into this valuable bioactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Trachelosiaside in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Trachelosiaside has not been fully elucidated in Trachelospermum species. The following guide presents a putative pathway constructed from the well-established general phenylpropanoid and lignan biosynthesis pathways in plants. The proposed steps are based on analogous reactions found in the biosynthesis of other structurally related lignans.

Introduction

This compound is a lignan glycoside found in plants of the genus Trachelospermum, notably Trachelospermum jasminoides. Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, and this compound, along with its aglycone nortrachelogenin, has been investigated for various pharmacological effects. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or heterologous systems for pharmaceutical applications.

This guide details the proposed biosynthetic pathway of this compound, from primary metabolism to the final glycosylated product. It includes key enzymes, intermediates, and regulatory considerations, supplemented with representative quantitative data and experimental protocols from related pathways.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

-

The Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.

-

Lignan Aglycone Formation: Dimerization of coniferyl alcohol and subsequent modifications to form the nortrachelogenin backbone.

-

Glycosylation: Attachment of a glucose moiety to nortrachelogenin to yield this compound.

Stage 1: The Phenylpropanoid Pathway

This pathway is a central route in plant secondary metabolism, providing precursors for a vast array of compounds, including flavonoids, coumarins, and lignans[1]. The synthesis of the key monolignol, coniferyl alcohol, proceeds as follows:

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Step 4: p-Coumaroyl-CoA to Caffeoyl-CoA: A second hydroxylation occurs, catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

-

Step 5: Caffeoyl-CoA to Feruloyl-CoA: The newly introduced hydroxyl group is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) .

-

Step 6: Feruloyl-CoA to Coniferaldehyde: The thioester is reduced to an aldehyde by Cinnamoyl-CoA Reductase (CCR) .

-

Step 7: Coniferaldehyde to Coniferyl Alcohol: The final reduction to the monolignol is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) .

Stage 2: Formation of the Nortrachelogenin Aglycone

This stage involves the dimerization of coniferyl alcohol and a series of modifications to form the specific diarylbutyrolactone lignan structure of nortrachelogenin.

-

Step 8: Coniferyl Alcohol to (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase and controlled stereochemically by a Dirigent Protein (DIR) [2].

-

Step 9: (+)-Pinoresinol to (+)-Lariciresinol: The furan ring of pinoresinol is reductively opened by Pinoresinol-Lariciresinol Reductase (PLR) .

-

Step 10: (+)-Lariciresinol to (-)-Secoisolariciresinol: A second reduction is catalyzed by the same Pinoresinol-Lariciresinol Reductase (PLR) .

-

Step 11: (-)-Secoisolariciresinol to (-)-Matairesinol: The primary alcohol is oxidized to a carboxylic acid, which then forms a lactone ring. This is catalyzed by Secoisolariciresinol Dehydrogenase (SDH) [3].

-

Step 12: (-)-Matairesinol to (-)-Nortrachelogenin: This proposed step involves the O-demethylation of one of the methoxy groups on the aromatic rings of matairesinol. This reaction is likely catalyzed by an O-demethylase , a class of enzymes known to be involved in modifying lignin and related compounds[4][5][6]. The exact enzyme in Trachelospermum has not been identified.

Stage 3: Glycosylation to this compound

The final step is the attachment of a glucose molecule to the aglycone.

-

Step 13: (-)-Nortrachelogenin to this compound: A glucose moiety is transferred from UDP-glucose to one of the hydroxyl groups of nortrachelogenin. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) [7]. Plant genomes contain a large number of UGTs with varying substrate specificities[8][9]. The specific UGT responsible for this compound biosynthesis is unknown.

Visualization of the Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data

Specific quantitative data for the enzymes in the this compound pathway are not available. The following tables summarize representative kinetic data and metabolic flux analyses for key enzyme classes from studies on other plant phenylpropanoid and lignan pathways.

Table 1: Representative Enzyme Kinetic Parameters

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 211 | N/A |

| 4CL | Arabidopsis thaliana | p-Coumaric Acid | 16 | 0.8 | N/A |

| PLR | Podophyllum pleianthum | (+)-Pinoresinol | 1.5 | 0.25 | [3] |

| SDH | Podophyllum pleianthum | (-)-Secoisolariciresinol | 11.2 | 0.98 | [3] |

| UGT | Isatis indigotica (IiUGT4) | Lariciresinol | 115.8 | 0.012 | [7] |

Note: Data are illustrative and sourced from studies on homologous enzymes.

Table 2: Representative Metabolic Flux Analysis Data

| Pathway | Plant System | Condition | Flux (nmol gFW-1 h-1) | Reference |

| Phenylpropanoid | Potato Tuber (Wound-healing) | Biosynthesis of Chlorogenic Acid | 4.63 | [10] |

| Phenylpropanoid | Potato Tuber (Elicitor-treated) | Biosynthesis of p-Coumaroyloctopamine | Increased significantly | [11] |

| Lignin Biosynthesis | Arabidopsis stems | Phenylalanine supply | Rate-limiting factor | [12] |

Note: Metabolic flux is highly dependent on the specific plant tissue, developmental stage, and environmental conditions.

Experimental Protocols

Detailed protocols for the entire this compound pathway are not established. Below are representative methodologies for key experiments commonly used to elucidate such pathways.

Protocol 1: Heterologous Expression and Functional Characterization of a Putative UDP-Glycosyltransferase (UGT)

This protocol describes the expression of a candidate UGT gene in E. coli to test its ability to glycosylate nortrachelogenin.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from young leaves of Trachelospermum jasminoides.

- Synthesize cDNA using a reverse transcriptase kit.

- Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific primers.

- Clone the PCR product into an expression vector (e.g., pET-28a or pGEX) suitable for E. coli expression, often with a His-tag or GST-tag for purification.

2. Heterologous Protein Expression:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate 500 mL of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

3. Protein Purification:

- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

- Verify protein purity and size using SDS-PAGE.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 1-5 µg of purified UGT enzyme

- 1 mM UDP-glucose (sugar donor)

- 0.5 mM Nortrachelogenin (aglycone substrate, dissolved in DMSO)

- 5 mM MgCl2

- Incubate the reaction at 30°C for 1-4 hours.

- Stop the reaction by adding an equal volume of methanol.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

Protocol 2: Metabolite Extraction and Analysis by HPLC

This protocol outlines a general procedure for extracting and quantifying lignans like this compound from plant tissue.

1. Sample Preparation:

- Harvest fresh plant material (e.g., leaves or stems of T. jasminoides).

- Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

- Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder.

2. Extraction:

- Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

- Add 1.5 mL of 80% methanol (v/v).

- Vortex thoroughly and sonicate for 30 minutes in a water bath.

- Centrifuge at 13,000 x g for 15 minutes.

- Collect the supernatant. Repeat the extraction on the pellet one more time.

- Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

- System: A standard HPLC system with a photodiode array (PDA) or UV detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

- Gradient Example: 10% B to 90% B over 40 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: Monitor at 280 nm, a common wavelength for detecting the aromatic rings of lignans.

- Quantification: Use an authentic standard of this compound to create a calibration curve for absolute quantification.

Visualization of Experimental Workflow

Caption: Workflow for heterologous expression and characterization of a UGT.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for understanding its formation in plants. It begins with the conserved phenylpropanoid pathway, proceeds through the established steps of lignan formation, and culminates in a putative demethylation and a final glycosylation step. While this guide offers a comprehensive overview based on current knowledge, significant research is required to validate each step specifically within Trachelospermum.

Future research should focus on:

-

Transcriptome and Genome Analysis: Identifying candidate genes for the O-demethylase and the specific UGT involved in this compound biosynthesis in T. jasminoides.

-

Enzyme Characterization: In vitro and in vivo functional validation of these candidate enzymes.

-

Metabolic Flux Analysis: Quantifying the flow of intermediates through the pathway in Trachelospermum to identify rate-limiting steps.

Elucidating the precise molecular details of this pathway will unlock the potential for biotechnological production of this compound and other valuable lignans for the pharmaceutical and nutraceutical industries.

References

- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 2. Pinoresinol - Wikipedia [en.wikipedia.org]

- 3. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Kraft lignin demethylation and fungal O-demethylases like vanillate-O-demethylase and syringate O-demethylase catalyzed catechol-Fe3+ complexation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic flux analysis of the phenylpropanoid pathway in wound-healing potato tuber tissue using stable isotope-labeled tracer and LC-MS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of Trachelosiaside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelosiaside is a lignan glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Trachelospermum genus, notably Trachelospermum lucidum and Trachelospermum asiaticum, this natural compound has demonstrated noteworthy biological activities, including anti-inflammatory and antioxidant effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₂ | PubChem |

| Molecular Weight | 550.6 g/mol | PubChem |

| Appearance | Amorphous white solid | [1] |

| Melting Point | 167-170 °C (for the related compound Tracheloside) | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | N/A |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of a compound provides information about its electronic transitions and the presence of chromophores.

| Wavelength (λmax) | Solvent |

| Not explicitly reported | Methanol |

Note: While UV-Vis spectroscopy is a standard characterization technique for such compounds, specific λmax values for this compound in methanol were not found in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

| Peak (cm⁻¹) | Functional Group |

| 3382–2930 | O-H (hydroxyl groups) |

| 1727–1661 | C=O (carbonyl groups) |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (400 MHz, CD₃OD): Note: A detailed list of chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound is not fully available in the reviewed literature. General assignments indicate the presence of aromatic protons, methoxy groups, and sugar moieties.[1]

¹³C-NMR (100 MHz, CD₃OD): Note: A complete list of ¹³C chemical shifts for this compound is not fully available in the reviewed literature. The spectrum would be expected to show signals corresponding to aromatic carbons, carbonyl carbons, methoxy carbons, and the carbons of the glycosidic unit.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| Ionization Mode | Key Fragments (m/z) |

| ESI-MS/MS | Not explicitly reported |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation of lignans from Trachelospermum species.

-

Extraction: The dried and powdered leaves of Trachelospermum lucidum are extracted with butanol.[1]

-

Concentration: The butanolic extract is concentrated under reduced pressure to yield a crude residue.[1]

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Lipoxygenase Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit the lipoxygenase enzyme.

-

Reagent Preparation:

-

Prepare a 0.2 M borate buffer (pH 9.0).

-

Prepare a substrate solution of linoleic acid.

-

Prepare a solution of soybean lipoxygenase enzyme in the borate buffer.

-

Prepare stock solutions of this compound in DMSO at various concentrations.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the borate buffer, enzyme solution, and the this compound solution (or DMSO for control).

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the linoleic acid solution.

-

Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a UV-Vis spectrophotometer.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of test sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

-

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a test tube or a 96-well plate, add the this compound solution to the DPPH solution.

-

For the control, use methanol instead of the this compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.

-

Biological Activities and Signaling Pathways

This compound has been reported to exhibit moderate inhibitory activity against the lipoxygenase enzyme, suggesting its potential as an anti-inflammatory agent.[1] However, detailed studies on its effects on key inflammatory and cell signaling pathways such as NF-κB, MAPK, and PI3K/Akt are currently lacking in the available scientific literature. Future research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound.

Should such research be undertaken, the following diagrams illustrate the hypothetical points of intervention for this compound within these pathways, based on the known mechanisms of other anti-inflammatory and anti-tumor natural products.

Potential Interaction with the NF-κB Signaling Pathway

References

Tracheloside: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Tracheloside, a lignan glycoside with significant therapeutic potential. It is intended for researchers, scientists, and professionals in drug development. This document covers the core physicochemical properties of Tracheloside, detailed experimental protocols for investigating its biological activities, and a summary of its known signaling pathways. Particular emphasis is placed on its roles in promoting wound healing and its anti-cancer properties.

Introduction

Tracheloside is a natural compound isolated from various plant species, including those of the Trachelospermum and Carthamus genera. It is classified as a lignan, a class of polyphenols known for their diverse biological activities.[1] Recent studies have highlighted the potential of Tracheloside in several therapeutic areas, notably in dermatology for its wound-healing properties and in oncology for its anti-proliferative and pro-apoptotic effects on cancer cells. This guide aims to consolidate the current knowledge on Tracheloside and provide practical information for its further investigation.

Physicochemical Properties

There has been some confusion in scientific literature between Tracheloside and a similarly named iridoid glycoside, Trachelosiaside. This guide focuses on the lignan Tracheloside. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33464-71-0 | [1][2][3] |

| Molecular Weight | 550.6 g/mol | [1][2] |

| Molecular Formula | C₂₇H₃₄O₁₂ | [1][2] |

| Class | Lignan Glycoside | [1] |

Biological Activities and Signaling Pathways

Tracheloside exhibits a range of biological activities, with its effects on skin cell proliferation and cancer cell viability being the most extensively studied.

Promotion of Wound Healing

Tracheloside has been shown to promote the proliferation of keratinocytes, the primary cell type in the epidermis, which is a crucial step in the wound healing process.

The pro-proliferative effect of Tracheloside on keratinocytes is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[4] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell growth, differentiation, and survival.

Caption: Tracheloside-induced ERK1/2 signaling pathway in keratinocytes.

Anti-Cancer Activity

Tracheloside has demonstrated significant anti-cancer effects, particularly against colorectal cancer cells.[1][5] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis-related processes.

In colorectal cancer cells, Tracheloside's anti-tumor activity is multifaceted:

-

Cell Cycle Arrest: It upregulates the expression of p16, a cyclin-dependent kinase inhibitor, and downregulates the levels of Cyclin D1 and CDK4, leading to cell cycle arrest at the G1/S checkpoint.[1][5]

-

Induction of Apoptosis: Tracheloside triggers programmed cell death through the mitochondria-mediated apoptotic pathway, which involves the regulation of the Bcl-2 family of proteins.[1][5]

-

Inhibition of EMT: It also regulates the expression of markers associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Trachelosiaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelosiaside, a lignan C-glucoside, represents a significant discovery in the field of natural product chemistry. First isolated from the stems of Trachelospermum asiaticum, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the history of this compound's discovery, detailed experimental protocols for its isolation and purification, and a summary of its known biological signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and History

This compound was first reported in a 1986 publication by F. Abe and T. Yamauchi in the Chemical & Pharmaceutical Bulletin. Their work, titled "Lignans from Trachelospermum asiaticum (Tracheolospermum. II)," detailed the isolation and structure elucidation of this novel compound from the polar fraction of a methanol extract of Trachelospermum asiaticum stems.[1] This discovery was particularly noteworthy as this compound was identified as matairesinol 5'-C-β-D-glucoside, the first naturally occurring C-glucoside of a lignan.[2]

The genus Trachelospermum, belonging to the Apocynaceae family, has a long history of use in traditional medicine in East Asian countries like Korea, China, and Japan for treating conditions such as hypertension and neuralgia.[3] Phytochemical investigations of this genus have revealed a rich diversity of compounds, including lignans, triterpenoids, and flavonoids, with lignans being a representative and predominant class of compounds.[1][4]

Experimental Protocols

The following protocols are based on established methodologies for the isolation of lignans from plant materials and are representative of the techniques likely employed in the initial discovery of this compound.

Plant Material Extraction and Fractionation

A general workflow for the extraction and fractionation of Trachelospermum asiaticum to isolate lignans is depicted below.

References

Trachelosiaside: A Technical Whitepaper on its Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelosiaside, a naturally occurring lignan glycoside, has been identified as a constituent of various plant species, notably within the Trachelospermum genus. Preliminary research into the bioactivity of compounds from these plants has suggested a range of potential pharmacological activities. This technical guide provides an in-depth overview of the currently available scientific data on the pharmacological effects of this compound, with a focus on its anti-inflammatory properties. The information is presented to support further research and development initiatives in the fields of pharmacology and medicinal chemistry.

Pharmacological Data: Anti-inflammatory Activity

The primary reported pharmacological effect of this compound is its inhibitory activity against lipoxygenase (LOX), a key enzyme family involved in the inflammatory cascade. A study by Ahmad et al. successfully isolated this compound from Trachelospermum lucidum and evaluated its potential to inhibit lipoxygenase.

Quantitative Data Summary

The following table summarizes the quantitative data on the lipoxygenase inhibitory activity of this compound and its co-isolated compounds, providing a comparative context for its potency.

| Compound | Target Enzyme | IC50 (µM) ± S.E.M. | Activity Level |

| Leucioside (1) | Lipoxygenase | 9.1 ± 0.5 | Potent |

| New Triterpenoid (2) | Lipoxygenase | - | Moderate |

| This compound (3) | Lipoxygenase | - | Moderate |

| Matairesinol (4) | Lipoxygenase | 15.7 ± 0.2 | Potent |

| Baicalein (Positive Control) | Lipoxygenase | 22.7 ± 0.8 | - |

Note: The specific IC50 value for this compound was reported as "moderate" in the referenced study, without a precise numerical value provided in the abstract. The IC50 values for the other compounds are included for comparative purposes.

Experimental Protocols

The following section details the methodology employed in the key experiment cited for evaluating the anti-inflammatory activity of this compound.

Lipoxygenase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the activity of the enzyme lipoxygenase.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of soybean lipoxygenase (LOX). The enzyme catalyzes the oxidation of linoleic acid, which can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Materials and Reagents:

-

Soybean lipoxygenase (EC 1.13.11.12)

-

Linoleic acid (substrate)

-

Potassium phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Baicalein (positive control)

-

Spectrophotometer

Procedure:

-

A reaction mixture was prepared containing 160 µL of 100 mM potassium phosphate buffer (pH 8.0), 10 µL of the test compound solution (this compound), and 20 µL of the lipoxygenase enzyme solution.

-

The mixture was incubated at 25 °C for 10 minutes.

-

The reaction was initiated by the addition of 10 µL of the linoleic acid substrate solution.

-

The change in absorbance at 234 nm was monitored for a set period.

-

The inhibitory activity was calculated as the percentage of inhibition of the enzyme activity in the presence of the test compound compared to the control (without the inhibitor).

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the logical flow of the experimental protocol for assessing the anti-inflammatory potential of this compound, the following diagram has been generated using the DOT language.

Caption: Experimental workflow for the in vitro lipoxygenase inhibition assay.

Discussion and Future Directions

The available data, though limited to a single primary study, indicates that this compound possesses moderate anti-inflammatory potential through the inhibition of lipoxygenase. This finding provides a preliminary basis for its purported traditional uses in inflammatory conditions. However, to establish a comprehensive pharmacological profile, further research is imperative.

Future investigations should focus on:

-

Quantitative Analysis: Determining the precise IC50 value of this compound for lipoxygenase inhibition and conducting dose-response studies.

-

Mechanism of Action: Elucidating the specific mechanism of lipoxygenase inhibition (e.g., competitive, non-competitive) and exploring its effects on other key inflammatory mediators and signaling pathways (e.g., cyclooxygenase, NF-κB, MAPK).

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in relevant animal models of inflammation to assess its bioavailability, in vivo potency, and potential toxicity.

-

Antioxidant and Other Activities: Investigating the potential antioxidant, anti-tumor, and other pharmacological effects of this compound through a battery of in vitro and in vivo assays.

Conclusion

This compound emerges as a natural compound of interest with demonstrated moderate inhibitory activity against lipoxygenase, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. The data and protocols presented in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the pharmacological profile and therapeutic potential of this compound. Rigorous and expanded research is crucial to validate and build upon these initial findings.

A Comprehensive Review of the Biological Activities of Tracheloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside, a lignan glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Primarily extracted from Trachelospermum jasminoides (star jasmine) and also found in other plants like Carthamus tinctorius (safflower), this natural compound has demonstrated promising therapeutic potential. This technical guide provides an in-depth review of the current literature on the biological activities of Tracheloside, with a focus on its anti-inflammatory, anti-rheumatoid arthritis, anticancer, and wound-healing properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Biological Activities of Tracheloside

Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Tracheloside has been shown to possess significant anti-inflammatory and anti-rheumatoid arthritis properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.

Quantitative Data Summary

| Activity | Experimental Model | Key Findings | Reference |

| Inhibition of Inflammatory Mediators | TNF-α induced MH7A human rheumatoid arthritis synovial cells | Effectively inhibited the release of IL-6 and IL-17. Reduced the production of COX-2, MMP2, MMP3, and MMP9. | [1] |

| Inhibition of Cell Migration | MH7A human rheumatoid arthritis synovial cells | Suppressed the migration of MH7A cells in vitro. | [1] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in MH7A Cells

-

Cell Culture: Human rheumatoid arthritis synovial fibroblast-like cells (MH7A) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Inflammation: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response, characterized by the release of inflammatory cytokines and matrix metalloproteinases (MMPs).

-

Treatment: Cells are treated with varying concentrations of Tracheloside.

-

Analysis of Inflammatory Mediators: The levels of interleukin-6 (IL-6) and IL-17 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of cyclooxygenase-2 (COX-2), MMP2, MMP3, and MMP9 is determined by Western blot analysis.[1]

-

Cell Migration Assay: A scratch wound healing assay or a transwell migration assay is used to assess the effect of Tracheloside on the migration of MH7A cells.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

-

Animal Model: DBA/1 mice, which are genetically susceptible to developing arthritis, are commonly used.

-

Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization.

-

Treatment: Mice are orally administered with Tracheloside at specified doses daily.

-

Assessment of Arthritis: The severity of arthritis is evaluated by monitoring paw swelling using a caliper and assigning a clinical arthritis score based on erythema and swelling of the joints.

-

Histopathological Analysis: At the end of the study, the joints are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Signaling Pathways

Tracheloside exerts its anti-rheumatoid arthritis effects by inhibiting the IL-17/MAPK signaling pathway.[1] In TNF-α-stimulated MH7A cells, Tracheloside reduces the phosphorylation of JNK and p38 MAPKs, key components of this pathway.

References

An authoritative overview of the chemical properties, biological activities, and therapeutic potential of Trachelosiaside and its related lignan compounds, with a focus on their applications in cancer research.

This technical guide provides a comprehensive analysis of this compound (TCS), a naturally occurring lignan glycoside, and its structurally related compounds, arctigenin and matairesinol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. It delves into their anti-cancer properties, mechanisms of action, and provides detailed experimental protocols for their evaluation. While the primary focus is on Tracheloside, this guide also incorporates data on related lignans to offer a broader perspective on their structure-activity relationships and therapeutic promise.

Core Compounds and Their Biological Activities

Tracheloside, a lignan glucoside, has demonstrated significant biological activity, particularly in the realm of oncology.[1] It is known to exhibit anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis in various cancer cell lines, with a notable focus on colorectal cancer in preclinical studies.[1]

Structurally related lignans, such as arctigenin and matairesinol, have also been the subject of extensive research and have shown potent cytotoxic and anti-inflammatory activities.[2][3] These compounds serve as valuable benchmarks for understanding the therapeutic potential of the broader lignan family.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of Tracheloside and its related compounds, arctigenin and matairesinol, against various cancer cell lines. It is important to note that direct IC50 values for Tracheloside are not widely reported in the currently available literature; however, dose-dependent effects have been documented.

Table 1: Dose-Dependent Effects of Tracheloside (TCS) on Cancer Cell Lines

| Cell Line | Assay | Concentration | Observed Effect |

| CT26 (Murine Colorectal Carcinoma) | WST-1 Cell Viability | 1, 10, 100 µM | Dose- and time-dependent decrease in cell viability.[4] |

| SW480 (Human Colorectal Adenocarcinoma) | WST-1 Cell Viability | 10, 100 µM | Slight inhibition of cell viability after 72-96 hours. |

| SW620 (Human Colorectal Adenocarcinoma) | WST-1 Cell Viability | 10, 100 µM | Slight inhibition of cell viability after 72-96 hours. |

| CT26 | Annexin V/PI Apoptosis Assay | 10, 50, 100 µM | Dose-dependent increase in early and late apoptotic cells.[4] |

Table 2: IC50 Values of Arctigenin and Matairesinol in Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

| Arctigenin | CCRF-CEM (T-cell lymphoma) | 1.21 ± 0.15 µM |

| Matairesinol | CCRF-CEM (T-cell lymphoma) | 4.27 ± 0.41 µM |

| Arctigenin | H116 (Colon Cancer) | 0.31 µg/ml |

| Arctiin (prodrug of Arctigenin) | H116 (Colon Cancer) | 2.5 µg/ml |

| Arctigenin Analogue (Compound 32) | HCT-116 (Colorectal Carcinoma) | 3.27 µM |

| Arctigenin Analogue (Compound 29) | MDA-MB-231 (Breast Cancer) | 5.79 µM |

Signaling Pathways and Mechanism of Action

The anti-cancer effects of Tracheloside and related lignans are, in part, mediated through the modulation of key cellular signaling pathways. A significant body of evidence points to the involvement of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6][7]

Tracheloside treatment in colorectal cancer cells has been shown to upregulate the cell cycle inhibitor p16 and downregulate cyclin D1 and CDK4, leading to cell cycle arrest.[1] Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins.[1]

The diagram below illustrates the proposed mechanism of action, focusing on the PI3K/Akt/mTOR signaling cascade.

Caption: Proposed signaling pathway of Tracheloside and related lignans.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the anti-cancer activity of Tracheloside derivatives and related compounds.

Cell Viability Assay (WST-1)

This protocol outlines the use of the WST-1 assay to determine the effect of test compounds on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., CT26, SW480, SW620)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (Tracheloside or related lignans)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 1, 10, 100 µM) and a vehicle control.

-

Incubate for desired time points (e.g., 24, 48, 72, 96 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for the WST-1 cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells by flow cytometry.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound for the desired duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer and analyze by flow cytometry within one hour.

-

Quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of PI3K/Akt Pathway

This protocol details the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[8][9][10]

Materials:

-

Treated cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Caption: Workflow for Western Blot analysis.

Synthesis of this compound Derivatives and Related Compounds

The biosynthesis of lignans typically involves the oxidative coupling of two phenylpropanoid units.[11] Chemical synthesis of lignan derivatives often focuses on modifying the core structure of the aglycone (e.g., trachelogenin, the aglycone of Tracheloside) or altering the glycosidic bond. Derivatization of related lignans like arctigenin has been achieved through modifications at various positions, including the C-9' position, which has been shown to enhance biological activity. Future synthetic efforts could explore the enzymatic or chemical glycosylation of trachelogenin with various sugar moieties or the chemical modification of the trachelogenin scaffold to generate novel derivatives with potentially improved pharmacological profiles.

Conclusion and Future Directions

Tracheloside and its related lignan compounds, arctigenin and matairesinol, represent a promising class of natural products with significant anti-cancer potential. Their ability to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce cell cycle arrest and apoptosis in cancer cells underscores their therapeutic relevance. This technical guide provides a comprehensive overview of their biological activities and detailed protocols for their in vitro evaluation.

A significant gap in the current research landscape is the limited availability of data on specific derivatives of this compound. Future research should focus on the synthesis and biological evaluation of novel this compound derivatives to explore their structure-activity relationships and identify compounds with enhanced potency and selectivity. Further investigation into the precise molecular targets and the in vivo efficacy of these compounds will be crucial for their translation into clinical applications. The methodologies and data presented in this guide serve as a valuable resource for advancing the research and development of this promising class of anti-cancer agents.

References

- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis [mdpi.com]

- 2. Cytotoxicity of arctigenin and matairesinol against the T-cell lymphoma cell line CCRF-CEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of (-)-arctigenin derivatives and their anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Trachelosiaside Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelosiaside is a lignan glycoside found in plants of the Trachelospermum genus, notably Trachelospermum jasminoides. This compound has garnered interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for the extraction and purification of this compound, intended to aid researchers in isolating this compound for further study and drug development. The methodologies described are based on established techniques for the isolation of lignans from plant materials.

Quantitative Data Summary

| Compound | Starting Material | Extraction Method | Purification Method | Yield | Reference |

| Nortracheloside | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 128.2 mg | [1] |

| Trachelogenin | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 94.6 mg | [1] |

| Nortrachelogenin | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 25 mg | [1] |

Experimental Protocols

Extraction of Crude this compound from Trachelospermum jasminoides

This protocol describes the initial extraction of a lignan-rich fraction from the dried and powdered stems and leaves of Trachelospermum jasminoides.

Materials and Reagents:

-

Dried and powdered stems and leaves of Trachelospermum jasminoides

-

85% Ethanol (v/v) in distilled water

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Protocol:

-

Macerate the dried and powdered plant material in 85% ethanol at room temperature. The solvent-to-material ratio should be approximately 10:1 (v/w).

-

Allow the mixture to stand for 72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

This protocol details the separation of the crude extract into fractions of varying polarity to enrich the lignan content.

Materials and Reagents:

-

Crude ethanol extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol in a separatory funnel.

-

For each solvent, add a volume equal to the aqueous suspension, shake vigorously for 5-10 minutes, and allow the layers to separate.

-

Collect the respective solvent layers. Repeat the partitioning for each solvent three times.

-

Combine the respective fractions (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction).

-

Concentrate each fraction to dryness using a rotary evaporator. The lignans, including this compound, are expected to be enriched in the n-butanol fraction.[2]

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the enriched n-butanol fraction using column chromatography.

Materials and Reagents:

-

Dried n-butanol fraction

-

HP-20 resin

-

Methanol (MeOH)

-

Distilled water

-

Chromatography column

-

Fraction collector

Protocol:

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase (100% water).

-

Pack a chromatography column with HP-20 resin and equilibrate it with 100% distilled water.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of methanol in water. The recommended gradient is 0:1, 2:3, 1:1, 3:2, and 1:0 (MeOH:H₂O).[2]

-

Collect fractions of a suitable volume using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the fractions containing pure this compound and concentrate to dryness.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Final Purification

This protocol provides a method for the analytical determination and final purification of this compound.

Materials and Reagents:

-

Purified this compound fractions

-

HPLC-grade methanol

-

HPLC-grade water

-

ZORBAX Eclipse XDB-C18 analytical column (4.6 mm x 150 mm, 5 µm) or a preparative equivalent

-

HPLC system with a UV detector

Protocol:

-

Prepare the mobile phase: Solvent A - Water; Solvent B - Methanol.

-

Set up the HPLC system with the ZORBAX Eclipse XDB-C18 column.

-

The column temperature should be maintained at 30°C.

-

Set the flow rate to 0.8 mL/min.

-

The detection wavelength should be set to 230 nm.

-

Use the following gradient elution program:

-

0-15 min: 10% B to 30% B

-

15-40 min: 30% B to 40% B

-

40-60 min: 40% B to 60% B

-

-

Inject the dissolved sample onto the column.

-

Collect the peak corresponding to this compound for final purification or integrate the peak area for quantitative analysis.

Biological Activity and Signaling Pathway

This compound has demonstrated anti-inflammatory properties. Research has shown that it can inhibit the IL-17/MAPK signaling pathway.[3] This pathway is crucial in the pathogenesis of certain inflammatory diseases, such as rheumatoid arthritis. By inhibiting this pathway, this compound reduces the production of key inflammatory mediators.[3]

Visualizations

Caption: Workflow for the extraction and purification of this compound.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

High-performance liquid chromatography (HPLC) method for Trachelosiaside analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of Trachelosiaside using High-Performance Liquid Chromatography (HPLC). This compound, a lignan glycoside found in plants of the Trachelospermum genus, has garnered interest for its potential pharmacological activities. This guide outlines a starting methodology for the separation and quantification of this compound, including sample preparation, HPLC conditions, and method validation parameters. The provided protocol is based on established methods for structurally similar glycosidic compounds and serves as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a naturally occurring lignan glycoside with potential therapeutic applications.[1][2] Accurate and reliable analytical methods are crucial for its quantification in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and thermally labile compounds.[3][4][5][6] This application note details a reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the specific analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability in separating glycosides.[3][7]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid or ammonium acetate for mobile phase modification.

-

This compound Reference Standard: Of known purity.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The user should optimize the extraction procedure for their specific sample type.

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh a portion of the powdered sample.

-

Perform a solvent extraction using a suitable solvent. Based on the polar nature of glycosides, a mixture of methanol and water or ethanol and water is a good starting point.[8]

-

Sonication or reflux extraction can be employed to improve extraction efficiency.

-

-

Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system. This is a critical step to prevent column clogging and system damage.

HPLC Method

The following method parameters are a starting point and should be optimized for the specific column and HPLC system being used.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or scan for optimal wavelength with PDA) |

| Injection Volume | 10 µL |

Method Development and Validation

For routine analysis, the proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a spiked matrix.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the this compound reference standard. A minimum of five concentration levels is recommended.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study using a spiked matrix at different concentration levels.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and reporting.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| RSD of Peak Area | ≤ 2.0% | |

| RSD of Retention Time | ≤ 1.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity | |

| Range (µg/mL) | |

| Correlation Coefficient (r²) | |

| Equation (y = mx + c) | |

| Accuracy (% Recovery) | |

| Low Concentration | |

| Medium Concentration | |

| High Concentration | |

| Precision (%RSD) | |

| Intra-day | |

| Inter-day | |

| LOD (µg/mL) | |

| LOQ (µg/mL) |

Experimental Protocols & Workflows

Standard Solution Preparation

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to the desired concentrations covering the expected range of the samples.

Sample Analysis Workflow

References

- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell-Based Assays Using Trachelosiaside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelosiaside, a lignan glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. Emerging research highlights its efficacy as an anti-inflammatory and anti-cancer agent. In the context of inflammation, this compound has been shown to inhibit the IL-17/MAPK signaling pathway, a critical mediator in autoimmune diseases like rheumatoid arthritis.[1] Furthermore, extensive studies on colorectal cancer have revealed its ability to impede cancer cell proliferation, trigger cell cycle arrest and apoptosis, and curtail metastasis by modulating key cellular pathways.[2][3][4]

These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the biological activities of this compound. The protocols are designed to be comprehensive and accessible for researchers in cell biology, pharmacology, and drug discovery.

Data Summary

Anti-Cancer Activity of this compound on Colorectal Cancer (CRC) Cells

The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines.

Table 1: Effect of this compound on the Viability of Colorectal Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| CT26 | 1 | 48 | ~95 |

| 10 | 48 | ~85 | |

| 25 | 48 | ~70 | |

| 50 | 48 | ~55 | |

| 100 | 48 | ~40 | |

| SW480 | 100 | 48 | ~80 |

| SW620 | 100 | 48 | ~85 |

Data extracted from a WST-1 assay.[2]

Table 2: Induction of Apoptosis in CT26 Colorectal Cancer Cells by this compound

| Concentration (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 10 | 48 | 2.1 | 7.9 | 10.0 |

| 50 | 48 | 7.3 | 8.2 | 15.5 |

| 100 | 48 | 9.2 | 8.9 | 18.1 |

Data obtained from Annexin V and Propidium Iodide staining followed by flow cytometry.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in CT26 Cells

| Concentration (µM) | Treatment Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 48 | ~45 | ~40 | ~15 |